molecular formula C17H16N2OS B2409466 2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 477846-57-4

2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Cat. No. B2409466
M. Wt: 296.39
InChI Key: MFZVVGOLADKTHK-UHFFFAOYSA-N
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Description

2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Antitubercular Agents

A study by Karabanovich et al. (2016) demonstrated that certain 1,3,4-oxadiazole derivatives exhibit significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds showed a selective antimycobacterial effect and low in vitro toxicities in mammalian cell lines, making them promising antitubercular agents.

Pharmacological Evaluation for Tumor Inhibition

Faheem (2018) explored the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including some that showed moderate inhibitory effects in assays related to tumor inhibition, analgesic, and anti-inflammatory actions (Faheem, 2018).

Antimicrobial and Hemolytic Agents

Rehman et al. (2016) synthesized a series of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides which showed promising results as antimicrobial and hemolytic agents. Their research indicated that these derivatives could be considered for further biological screening and application trials (Rehman et al., 2016).

Antimicrobial Activity

Ustabaş et al. (2020) synthesized and characterized a compound containing 1,3,4-oxadiazole, which demonstrated antimicrobial activities against certain bacteria and high antileishmanial activity (Ustabaş et al., 2020).

Antibacterial and Acetyl Cholinesterase Inhibitors

Siddiqui et al. (2017) synthesized derivatives of 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides and found them to be weak enzyme inhibitors and possessing weak antibacterial action, with some exceptions demonstrating prominent activity (Siddiqui et al., 2017).

Xanthine Oxidase Inhibitory Activity

Qi et al. (2015) developed 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, which were evaluated for their in vitro xanthine oxidase inhibitory activity, showcasing their potential in this domain (Qi et al., 2015).

Safety And Hazards

The safety and hazards associated with a specific 1,3,4-oxadiazole derivative would depend on its exact structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information3.


Future Directions

The future directions in the research of 1,3,4-oxadiazole derivatives are likely to involve the synthesis of new derivatives with potential biological activities, as well as the exploration of their mechanisms of action1.


Please note that this information is quite general and may not apply directly to “2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole”. For more specific information, further research would be needed. If this compound is novel, it might be necessary to conduct experimental studies to determine its properties and potential applications.


properties

IUPAC Name

2-[(4-ethylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-13-8-10-14(11-9-13)12-21-17-19-18-16(20-17)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZVVGOLADKTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

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